molecular formula C18H21N5O B275900 N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Cat. No. B275900
M. Wt: 323.4 g/mol
InChI Key: HWXOYHHSHMCQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine, also known as BTTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTTAA is a tetrazole-based ligand that has been synthesized and studied extensively for its unique properties.

Mechanism of Action

The mechanism of action of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to function as a chelating agent, binding to metal ions and forming stable complexes. This property makes N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine useful in various applications, including catalysis and sensing.
Biochemical and Physiological Effects:
N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is biocompatible and non-toxic, making it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in lab experiments include its unique properties as a ligand, its biocompatibility, and its potential applications in various fields. The limitations of using N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in lab experiments include the complex synthesis process and the lack of extensive studies on its biochemical and physiological effects.

Future Directions

There are several future directions for the study and application of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine. One potential direction is the development of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine-based MOFs with unique properties for catalysis and sensing. Another direction is the further study of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a drug delivery agent and imaging agent for cancer diagnosis. Additionally, the biochemical and physiological effects of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine should be further studied to fully understand its potential applications in biomedical research.

Synthesis Methods

The synthesis of N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves a multistep process that includes the reaction of 4-hydroxybenzaldehyde with butylamine, followed by the reaction of the resulting product with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 1-phenyl-1H-tetrazole-5-thiol to form N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine.

Scientific Research Applications

N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied for its potential applications in various fields, including catalysis, sensing, and biomedical research. In catalysis, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to be an effective ligand for the synthesis of metal-organic frameworks (MOFs) with unique properties. In sensing, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been used as a fluorescent probe for the detection of metal ions. In biomedical research, N-butyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been studied for its potential as a drug delivery agent and as a ligand for the development of imaging agents for cancer diagnosis.

properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C18H21N5O/c1-2-3-12-19-14-15-8-7-11-17(13-15)24-18-20-21-22-23(18)16-9-5-4-6-10-16/h4-11,13,19H,2-3,12,14H2,1H3

InChI Key

HWXOYHHSHMCQCZ-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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